

Active Azacitidine Combination Strategies in AML

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Compound Focus: Milademetan tosylate hydrate

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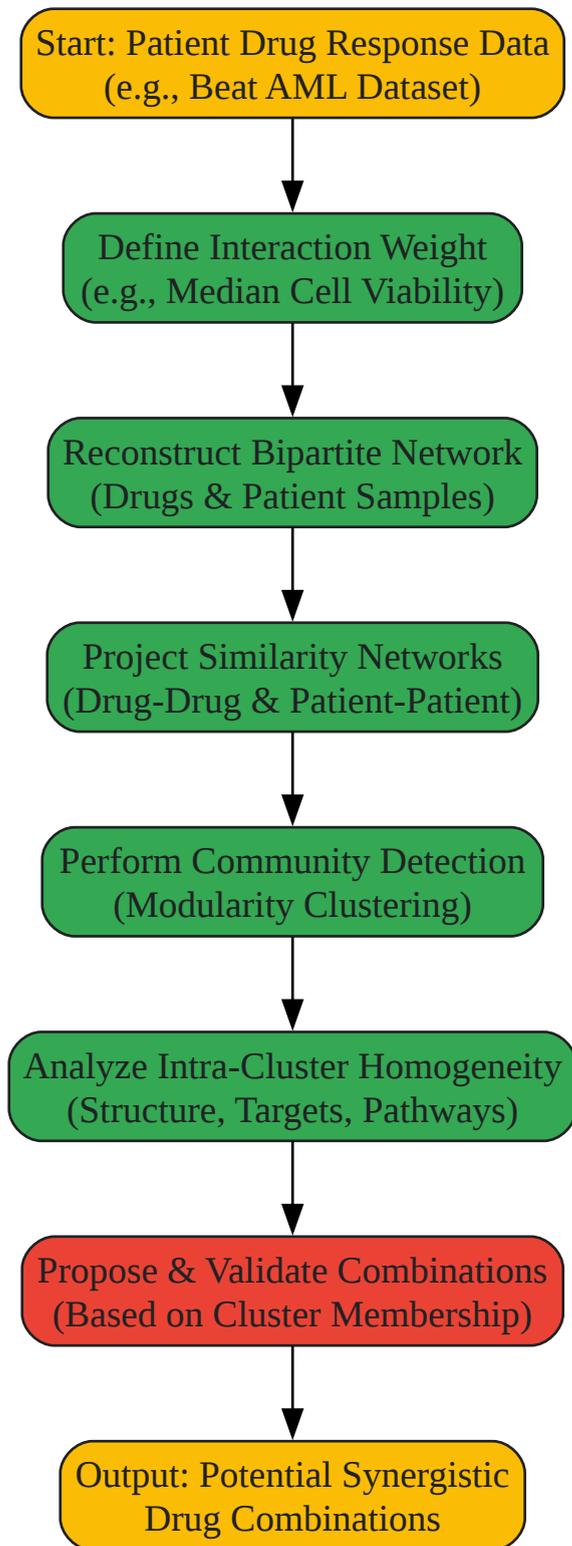
The following table summarizes some of the recently studied or applied combination therapies involving azacitidine for Acute Myeloid Leukemia.

| Combination Drug | Drug Class / Mechanism | Reported Efficacy (Example) | Key Findings / Context | Source Type & Year |
|---|-------------------------------------|--|---|---------------------------|
| Venetoclax | BCL-2 inhibitor (apoptosis inducer) | CR/CRi rate: 66.4% (VIALE-A trial); Median OS: 14.7 months [1] [2] | Now a leading initial therapy for elderly AML patients ineligible for intensive chemotherapy. [1] | Clinical Trial (2025) [1] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Myeloid growth factor | CR/CRi rate: 81.6% after one cycle (VAG regimen) [1] | Proposed to promote differentiation of leukemia cells and increase sensitivity to venetoclax. [1] | Phase 2 Trial (2025) [1] |

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|--|-----------------------------------|--|---|-----------------------------------|
| Lenalidomide | Immunomodulatory drug (IMiD) | CR/CRi rate: 38% (combined with AZA) [2] | Explored in clinical trials, though one study showed no significant benefit over azacitidine alone. [2] | Clinical Trial Review (2025) [2] |
| Histone Deacetylase (HDAC) Inhibitors | Epigenetic modulator | No significant improvement in CR or OS vs. AZA alone [2] | Despite preclinical synergy, clinical trial results have been largely disappointing. [2] | Review & Meta-analysis (2025) [2] |
| Gemtuzumab Ozogamicin (GO) | Anti-CD33 antibody-drug conjugate | Not quantified in results | A significant treatment option for high-risk MDS and unfit AML; FDA-approved for CD33-positive AML. [2] | Review Article (2025) [2] |

Experimental Workflow for Identifying Drug Combinations

Given the focus on developing new combinations, the computational workflow below illustrates a data-driven approach to identifying potential synergistic drug pairs, as exemplified by a study using the Beat AML dataset. This methodology can be adapted for screening novel agents like milademetan [3].



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The methodology involves several key steps [3]:

- **Defining Interaction Weight:** The potency of a drug is quantified using a metric like the median cell viability from high-throughput screening, which is used as the weight for the drug-patient interaction in the network.
- **Network Projection and Clustering:** The bipartite network is projected to create a Drug Similarity Network (DSN). Community detection algorithms are then used to identify clusters of drugs that have highly correlated effects on the cell population.
- **Proposing Combinations:** Drugs within the same cluster, which likely share similar mechanisms of action or target the same vulnerable patient subgroups, can be proposed for combination therapy to test for synergistic effects.

Suggestions for Further Research

To find the specific information you need on milademetan, I suggest you:

- **Search clinical trial registries** such as ClinicalTrials.gov for any active, recruiting, or completed trials involving "milademetan" and "AML".
- **Use specialized scientific databases** like PubMed or Google Scholar with a focused query: "milademetan" OR "MDM2 inhibitor" AND "azacitidine" AND "acute myeloid leukemia".
- **Look for conference abstracts** from major hematology/oncology meetings (e.g., ASH, EHA, AACR), where preclinical and early-phase clinical data are often first presented.

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References

1. Granulocyte colony-stimulating factor plus venetoclax and ... [nature.com]
2. Combination therapy involving azacitidine for acute ... [sciencedirect.com]
3. Bipartite network models to design combination therapies in ... [pmc.ncbi.nlm.nih.gov]

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